2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-3-(phenylamino)-
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Overview
Description
2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-3-(phenylamino)- is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a thiadiazole ring, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-3-(phenylamino)- typically involves multiple steps. One common approach is to start with the preparation of the 1H-indole-3-ylmethylamine, which is then reacted with a thiadiazole derivative under specific conditions to form the intermediate. This intermediate is further reacted with phenylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-3-(phenylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiadiazole rings, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-3-(phenylamino)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-3-(phenylamino)- involves its interaction with specific molecular targets. The indole moiety can bind to proteins or enzymes, modulating their activity. The thiadiazole ring may interact with metal ions or other biomolecules, influencing various biochemical pathways. The phenylamino group can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-3-(methylamino)-
- **2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-3-(ethylamino)-
- **2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-3-(butylamino)-
Uniqueness
The uniqueness of 2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-3-(phenylamino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety enhances its potential for biological activity, while the thiadiazole ring provides stability and reactivity. The phenylamino group further contributes to its versatility in various applications.
Properties
CAS No. |
86717-04-6 |
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Molecular Formula |
C20H21N5OS2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-anilino-3-[[5-(1H-indol-3-ylmethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol |
InChI |
InChI=1S/C20H21N5OS2/c26-16(12-21-15-6-2-1-3-7-15)13-27-20-25-24-19(28-20)23-11-14-10-22-18-9-5-4-8-17(14)18/h1-10,16,21-22,26H,11-13H2,(H,23,24) |
InChI Key |
ZNSWVRAXWFWTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CSC2=NN=C(S2)NCC3=CNC4=CC=CC=C43)O |
Origin of Product |
United States |
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